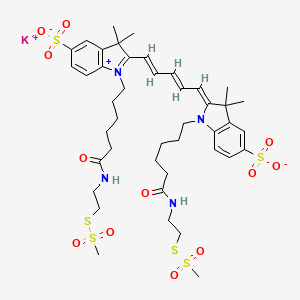
Cyanine 5 Bisfunctional MTSEA Dye (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine 5 Bisfunctional MTSEA Dye (potassium) is a member of the cyanine dye family, known for its vibrant fluorescence properties. This compound is widely used as a fluorescent marker in various biological and chemical applications. It is particularly valued for its ability to bind to biomolecules, including double-helical DNA, through intercalation, which enhances its fluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyanine 5 Bisfunctional MTSEA Dye (potassium) typically involves the reaction of cyanine dye precursors with MTSEA (2-aminoethyl methanethiosulfonate) under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often at elevated temperatures to facilitate the formation of the dye.
Industrial Production Methods: Industrial production of this dye involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps, such as chromatography, to remove any impurities and achieve the desired product quality .
Types of Reactions:
Oxidation: Cyanine 5 Bisfunctional MTSEA Dye (potassium) can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The dye can also be reduced under specific conditions, although this is less common.
Substitution: The thiol-reactive nature of the dye allows it to participate in substitution reactions, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of thiol-substituted derivatives .
Scientific Research Applications
Cyanine 5 Bisfunctional MTSEA Dye (potassium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Commonly employed in fluorescence microscopy and flow cytometry to label and track biomolecules.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of fluorescent sensors and other analytical tools
Mechanism of Action
The primary mechanism of action for Cyanine 5 Bisfunctional MTSEA Dye (potassium) involves its ability to intercalate into double-helical DNA. This intercalation enhances the dye’s fluorescence, making it an effective marker for DNA and other biomolecules. The dye’s thiol-reactive nature also allows it to form covalent bonds with thiol groups on proteins and other molecules, further expanding its utility in various applications .
Comparison with Similar Compounds
- Cyanine 3 Bisfunctional MTSEA Dye (potassium)
- Cyanine 7 Bisfunctional MTSEA Dye (potassium)
- Fluorescein Isothiocyanate (FITC)
Comparison: Cyanine 5 Bisfunctional MTSEA Dye (potassium) is unique due to its specific fluorescence properties and its ability to intercalate into DNA. Compared to Cyanine 3 and Cyanine 7, it offers a different wavelength of fluorescence, making it suitable for multiplexing applications. Unlike Fluorescein Isothiocyanate, Cyanine 5 provides a more stable fluorescence signal and is less prone to photobleaching .
Properties
Molecular Formula |
C43H59KN4O12S6 |
|---|---|
Molecular Weight |
1055.4 g/mol |
IUPAC Name |
potassium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]indole-5-sulfonate |
InChI |
InChI=1S/C43H60N4O12S6.K/c1-42(2)34-30-32(64(54,55)56)20-22-36(34)46(26-14-8-12-18-40(48)44-24-28-60-62(5,50)51)38(42)16-10-7-11-17-39-43(3,4)35-31-33(65(57,58)59)21-23-37(35)47(39)27-15-9-13-19-41(49)45-25-29-61-63(6,52)53;/h7,10-11,16-17,20-23,30-31H,8-9,12-15,18-19,24-29H2,1-6H3,(H3-,44,45,48,49,54,55,56,57,58,59);/q;+1/p-1 |
InChI Key |
KFGBITYUOZDBPP-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCSS(=O)(=O)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCSS(=O)(=O)C)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCSS(=O)(=O)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCSS(=O)(=O)C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















